Suc-Ala-Ala-Pro-Nva-pNA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

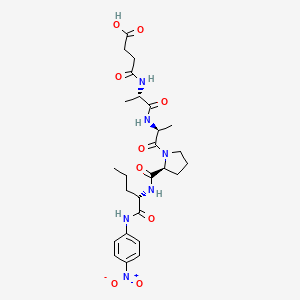

Structure

2D Structure

Properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O9/c1-4-6-19(24(37)29-17-8-10-18(11-9-17)32(40)41)30-25(38)20-7-5-14-31(20)26(39)16(3)28-23(36)15(2)27-21(33)12-13-22(34)35/h8-11,15-16,19-20H,4-7,12-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)/t15-,16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWNJYFEOLWFHC-FVCZOJIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Evolution of Synthetic Chromogenic Peptide Substrates in Protease Research

The study of proteases, enzymes that catalyze the breakdown of proteins, was revolutionized by the development of synthetic substrates. Early research relied on natural protein substrates, which often yielded complex and difficult-to-interpret results. The breakthrough came with the introduction of synthetic small molecule substrates that, upon cleavage by a specific protease, would release a chromophore—a molecule that absorbs light at a particular wavelength.

The first of these were simple amino acid derivatives. However, the quest for greater specificity and sensitivity led to the development of peptide substrates. These peptides mimic the natural cleavage sites of proteases, thereby providing a more targeted approach to studying enzyme activity. The introduction of the p-nitroanilide (pNA) group as a chromophore in the early 1970s was a significant milestone. nih.gov When the amide bond linking the peptide to the pNA is cleaved by a protease, the released p-nitroaniline is yellow and can be easily detected spectrophotometrically at or around 405 nm. echelon-inc.compentapharm.com This innovation paved the way for the development of a vast array of chromogenic peptide substrates for various proteases involved in processes like blood coagulation and fibrinolysis. nih.govnih.gov

Over the years, the design of these substrates has become increasingly sophisticated. Researchers have moved from simple di- and tripeptides to longer and more complex sequences, often incorporating unnatural amino acids to enhance specificity and optimize kinetic properties. acs.org This evolution has been driven by a deeper understanding of protease structure and function, allowing for a more rational design of substrates tailored to specific enzymes. ru.nl

The Rationale Behind Tetra Peptide P Nitroanilide Derivatives

The design of a tetra-peptide p-nitroanilide substrate like Suc-Ala-Ala-Pro-Nva-pNA is a deliberate process rooted in the principles of enzyme-substrate recognition. The tetrapeptide sequence—Alanine-Alanine-Proline-Norvaline—is not arbitrary; it is designed to mimic the preferred binding sequence of the target protease, in this case, human neutrophil elastase.

The rationale for using a tetrapeptide stems from the need for increased specificity. While shorter peptides can be cleaved by a broader range of proteases, a longer sequence provides more interaction points with the enzyme's active site, ensuring that only the target protease can bind and cleave the substrate efficiently. oup.com The proline residue is often included to introduce a specific conformational bend in the peptide backbone, which can be crucial for optimal binding to the active site of certain proteases.

The N-terminal succinyl group serves a protective function. pentapharm.com It prevents the degradation of the peptide substrate by exopeptidases, which cleave amino acids from the ends of a peptide chain. This ensures that the observed activity is solely due to the endopeptidase of interest.

The C-terminal p-nitroanilide group is the reporter element. Its low nucleophilicity makes the synthesis of these substrates challenging, but its utility as a chromogenic leaving group upon enzymatic hydrolysis is invaluable for kinetic assays. researchgate.net The release of p-nitroaniline provides a continuous and quantifiable signal that is directly proportional to the rate of the enzymatic reaction. pentapharm.com

Contextualizing Suc Ala Ala Pro Nva Pna in the Landscape of Enzymological Tools

Principles and Practices of Solid-Phase Peptide Synthesis (SPPS) for pNA Substrates

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.com The key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by washing the resin, simplifying the purification of the final product. bachem.com

However, the synthesis of peptide-p-nitroanilides presents unique challenges. nih.govresearchgate.net The primary difficulty lies in the low nucleophilicity of the amino group of p-nitroaniline, which is a consequence of the electron-withdrawing nature of the nitro group. nih.govnih.govnih.gov This makes the direct coupling of the C-terminal amino acid to p-nitroaniline inefficient. nih.gov

To circumvent this, several strategies have been developed. One approach involves using a modified resin to which an analogue of p-nitroaniline is pre-attached. nih.govnih.gov For instance, 5-amino-2-nitrobenzoic acid (Anb5,2) can be coupled to a Wang or Rink Amide resin. nih.govnih.gov The peptide chain is then assembled on this modified resin using standard Fmoc (Fluorenylmethyloxycarbonyl) chemistry. nih.gov Another strategy employs an aryl hydrazine (B178648) resin, where the fully assembled peptide hydrazide is activated and then cleaved with p-nitroaniline. researchgate.netosti.govacs.org This method is compatible with Fmoc/t-Bu protecting group strategies and has been shown to be efficient and minimize racemization. researchgate.netosti.gov

The reaction conditions for succinylation need to be controlled to ensure selective modification of the N-terminal α-amino group without significant side reactions on the ε-amino group of lysine (B10760008) residues, if present in the sequence. acs.org Research has shown that using a sodium acetate (B1210297) buffer at a specific pH can achieve this selectivity. acs.org

As mentioned, the direct amidation with p-nitroaniline is challenging. nih.gov Besides the resin-based strategies, solution-phase methods have also been explored, although they can be less efficient. nih.gov In solution synthesis, a protected peptide fragment is activated and then reacted with p-nitroaniline. bachem.com Various coupling reagents can be used, but the low reactivity of p-nitroaniline often leads to low yields. nih.gov

A more successful approach in solid-phase synthesis involves the use of a pre-formed p-nitroanilide of the C-terminal amino acid, which is then attached to the resin. However, the synthesis of these aminoacyl-pNA building blocks is itself problematic due to the poor nucleophilicity of p-nitroaniline. nih.gov Novel methods have been developed to synthesize these synthons in high yields, for example, through the in situ formation of a selenocarboxylate intermediate of the protected amino acid, which then reacts with an azide. nih.gov Another powerful condensing agent used for this purpose is phosphorus oxychloride in pyridine, which has been shown to be rapid and free of racemization. maastrichtuniversity.nl

Purification and Analytical Characterization Techniques for Synthetic Peptide Substrates

Following cleavage from the solid support and removal of protecting groups, the crude synthetic peptide must be purified and characterized to ensure it meets the required standards for use in enzymatic assays.

Purification: The primary method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . researchgate.netosti.gov This technique separates the target peptide from impurities based on hydrophobicity. A gradient of an organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the components from a C18 column. researchgate.net The fractions containing the pure peptide are collected, combined, and then lyophilized to obtain the final product as a powder.

Analytical Characterization: Several analytical techniques are employed to confirm the identity and purity of the synthesized peptide.

Mass Spectrometry (MS): This is the most critical technique for confirming the molecular weight of the peptide. Electrospray Ionization (ESI-MS) is commonly used to obtain the mass of the synthesized molecule, verifying that the correct amino acids have been incorporated and that all modifications are present. researchgate.net

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product. researchgate.netosti.gov By analyzing the chromatogram, the percentage of the desired peptide relative to any impurities can be determined.

Amino Acid Analysis (AAA): This technique is used to verify the amino acid composition of the peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. This confirms the correct ratio of amino acids in the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not routinely used for simple peptide confirmation, NMR can provide detailed structural information and confirm the stereochemistry of the amino acids.

The combination of these techniques provides a comprehensive characterization of the synthetic peptide substrate, ensuring its suitability for highly sensitive and specific enzymatic assays.

Design and Synthesis of N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-Xaa-p-Nitroanilide Libraries for Structure-Activity Relationship Studies (Xaa: Phe, Val, Lys, Arg, Leu, Met, Nle)

To investigate the substrate specificity of proteases and to develop more potent and selective inhibitors, libraries of peptide substrates are often synthesized. nih.gov By systematically varying the amino acid at a specific position (in this case, the 'Xaa' position), researchers can perform Structure-Activity Relationship (SAR) studies. nih.govnih.gov

The synthesis of a library of N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-Xaa-p-Nitroanilide, where Xaa is varied with amino acids like Phenylalanine (Phe), Valine (Val), Lysine (Lys), Arginine (Arg), Leucine (B10760876) (Leu), Methionine (Met), and Norleucine (Nle), follows the same general principles of SPPS outlined above. vwr.com The key difference is the use of a "split-and-pool" or parallel synthesis approach to create the library.

In a parallel synthesis, the solid-phase synthesis is carried out in multiple reaction vessels. The common peptide backbone (Suc-Ala-Ala-Pro-) is synthesized, and then in the final coupling step before the p-nitroanilide moiety, a different amino acid (Phe, Val, Lys, etc.) is added to each reaction vessel. This results in a series of distinct peptide sequences on the resin.

The kinetic parameters (Km and kcat) for the enzymatic cleavage of each member of the library are then determined. nih.govacs.org This data provides valuable insights into which amino acid residues are preferred by the enzyme at that particular position, guiding the design of more specific substrates or inhibitors. nih.govacs.org For example, studies on elastase have utilized such libraries to build quantitative structure-activity relationship (QSAR) models. nih.govacs.orgacs.org These models correlate the chemical features of the amino acid side chains with the enzymatic activity, allowing for the prediction of the activity of novel substrates. nih.govacs.org

Below is a representative table of such a library and potential (hypothetical) kinetic data that would be obtained from such a study.

| Xaa Residue | Molecular Formula | Molecular Weight ( g/mol ) |

| Phenylalanine (Phe) | C30H36N6O9 | 624.64 sigmaaldrich.commoleculardepot.com |

| Valine (Val) | C26H36N6O9 | 576.60 |

| Lysine (Lys) | C27H39N7O9 | 621.64 |

| Arginine (Arg) | C27H40N10O9 | 664.67 |

| Leucine (Leu) | C27H38N6O9 | 594.62 |

| Methionine (Met) | C26H36N6O10S | 624.67 |

| Norleucine (Nle) | C27H38N6O9 | 594.62 |

Principles of Protease-Catalyzed Hydrolysis and Chromogenic Detection

The use of this compound in enzyme assays is founded on the principles of specific enzymatic cleavage and the subsequent detection of a colored product.

Enzymatic Cleavage at the P1-pNA Bond and p-Nitroaniline Release

This compound is designed to be a specific substrate for certain proteases, particularly those with a preference for a norvaline (Nva) residue at the P1 position of the substrate. The enzyme catalyzes the hydrolysis of the amide bond between the P1 residue (Nva) and the p-nitroaniline (pNA) moiety. smolecule.com This cleavage event releases the p-nitroaniline molecule from the peptide chain. The tetrapeptide sequence (Ala-Ala-Pro-Nva) mimics the natural recognition sites of these proteases, facilitating the binding of the substrate to the enzyme's active site.

Spectrophotometric Quantification of Released p-Nitroaniline in Real-Time Assays

The released p-nitroaniline is a chromogenic substance, meaning it absorbs light at a specific wavelength. smolecule.com Under typical assay conditions (often at a neutral or slightly alkaline pH), p-nitroaniline exhibits a distinct yellow color and has a maximum absorbance at a wavelength of 405-410 nm. caymanchem.com This property allows for the direct and continuous monitoring of the enzymatic reaction in real-time using a spectrophotometer. nih.govresearchgate.net The rate of increase in absorbance at this wavelength is directly proportional to the rate of p-nitroaniline release, and therefore, to the rate of the enzymatic reaction. The molar extinction coefficient of p-nitroaniline is a known constant, which allows for the conversion of the rate of change in absorbance to the rate of product formation in molar units. nih.gov

Determination of Steady-State Kinetic Parameters for this compound

By systematically varying the concentration of this compound and measuring the initial reaction rates, it is possible to determine key steady-state kinetic parameters that describe the enzyme's efficiency and its affinity for the substrate.

Michaelis-Menten Kinetics and Derivation of Apparent Km and kcat Values

The relationship between the initial reaction velocity (V₀) and the substrate concentration ([S]) for many proteases follows Michaelis-Menten kinetics. wikipedia.orgteachmephysiology.com This model assumes the formation of a reversible enzyme-substrate complex (ES), which then irreversibly breaks down to form the product and regenerate the free enzyme. teachmephysiology.com The Michaelis-Menten equation is:

V₀ = (Vmax * [S]) / (Km + [S])

Where:

V₀ is the initial reaction velocity.

Vmax is the maximum reaction velocity at saturating substrate concentrations. teachmephysiology.com

[S] is the substrate concentration.

Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. teachmephysiology.comnih.gov

By fitting the experimental data of V₀ versus [S] to the Michaelis-Menten equation, the apparent values for Km and Vmax can be determined. The turnover number, or catalytic constant (kcat ), can then be calculated from Vmax if the total enzyme concentration ([E]t) is known, using the equation:

kcat = Vmax / [E]t

kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time. wikipedia.org

A study on an intracellular subtilisin-like protease (ISP) from Bacillus clausii provides an example of determining these kinetic parameters using this compound. cardiff.ac.uk

Table 1: Kinetic Parameters for ISP with this compound

| Parameter | Value |

|---|---|

| Km (mM) | 0.344 |

| kcat (s⁻¹) | 0.3 |

| kcat/Km (M⁻¹s⁻¹) | 872 |

Data sourced from a study on ISP from Bacillus clausii. cardiff.ac.uk

Catalytic Efficiency (kcat/Km) as a Measure of Substrate Preference

The ratio kcat/Km is known as the catalytic efficiency or specificity constant. nih.gov It is a second-order rate constant that provides a measure of how efficiently an enzyme converts a substrate into a product. A higher kcat/Km value indicates a more efficient enzyme or a greater preference for that particular substrate. nih.govlibretexts.org This parameter is particularly useful for comparing the specificity of an enzyme for different substrates or for comparing the efficiency of different enzymes on the same substrate. For instance, the catalytic efficiency of human neutrophil elastase with a similar substrate, MeO-Suc-Ala-Ala-Pro-Val-pNA, has been reported to be 12 x 10⁴ M⁻¹s⁻¹. oaepublish.com

Unraveling the Molecular Mechanism of Protease-Substrate Interaction

Studies utilizing this compound and related peptide substrates have provided insights into the molecular interactions that govern substrate binding and catalysis. The peptide sequence of the substrate interacts with specific subsites (S1, S2, S3, etc.) within the active site cleft of the protease. The nature of the amino acid residues in both the substrate and the enzyme's subsites determines the specificity and efficiency of the cleavage. For example, the P1 norvaline of this compound fits into the S1 subsite of the protease. Research has shown that for some proteases, extending the peptide chain of the substrate can lead to increased catalytic efficiency, suggesting that interactions at subsites further from the cleavage site (S4, S5) can influence the catalytic process. nih.gov These extended interactions can trigger conformational changes in the enzyme that properly align the catalytic residues and distort the substrate to promote hydrolysis. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| p-nitroaniline |

Active Site Recognition of the N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Norvalyl Moiety

The specificity of a protease for its substrate is determined by a series of precise molecular interactions within the enzyme's active site. The peptide sequence of this compound is engineered to fit into the substrate-binding cleft of target enzymes like elastase. The recognition process involves the individual amino acid residues of the substrate (designated P1, P2, P3, P4, etc., starting from the cleavage site) fitting into corresponding sub-pockets (S1, S2, S3, S4, etc.) of the enzyme.

For this substrate, the Norvaline (Nva) residue occupies the P1 position, which is the primary determinant of specificity for many serine proteases. Human Neutrophil Elastase (HNE), for instance, demonstrates a strong preference for small, uncharged, aliphatic amino acid residues like valine, alanine (B10760859), and norvaline at its S1 specificity pocket. pnas.org The hydrophobic nature of the S1 pocket in elastase accommodates the non-polar side chain of norvaline. pressbooks.pub The preceding amino acids in the P2 (Proline), P3 (Alanine), and P4 (Alanine) positions also contribute to the binding affinity and proper orientation of the substrate. pnas.org These residues make additional contacts with the enzyme's S2, S3, and S4 subsites, enhancing the stability of the enzyme-substrate complex. The N-terminal succinyl group is a common feature in synthetic peptide substrates, serving to block the N-terminus and mimic a longer polypeptide chain, thereby promoting more effective binding.

Detailed Analysis of the Catalytic Triad's Role in Peptide Bond Hydrolysis

The hydrolysis of the peptide bond in this compound by serine proteases is orchestrated by a highly conserved catalytic triad (B1167595) within the active site, typically composed of Aspartate (Asp), Histidine (His), and Serine (Ser). wikipedia.orggonzaga.edu These three amino acids are brought into a precise spatial arrangement by the enzyme's three-dimensional folding, creating a charge-relay network that is essential for catalysis. pressbooks.pubwikipedia.org

The mechanism proceeds as follows:

Activation of the Serine Nucleophile : The side chain of the Aspartate residue is negatively charged and forms a hydrogen bond with the imidazole (B134444) ring of the Histidine residue. wikipedia.orgebi.ac.uk This interaction polarizes the Histidine, making it a strong general base. nih.gov The Histidine then abstracts the proton from the hydroxyl group of the active site Serine residue. gonzaga.edulibretexts.org

Nucleophilic Attack : This proton abstraction transforms the Serine's hydroxyl group into a highly reactive alkoxide ion. gonzaga.edu This potent nucleophile then attacks the electrophilic carbonyl carbon of the P1 Norvaline residue of the substrate. libretexts.org This initial phase of the reaction results in the formation of a covalent bond between the enzyme and the substrate. wikipedia.orglibretexts.org

This concerted action of the triad dramatically increases the nucleophilicity of the serine residue, enabling it to attack the otherwise stable peptide bond, a reaction that would be kinetically inaccessible under normal physiological conditions. gonzaga.edu

Formation and Resolution of the Tetrahedral Intermediate during Catalysis

The nucleophilic attack by the activated Serine on the substrate's carbonyl carbon leads to the formation of a short-lived, high-energy tetrahedral intermediate. wikipedia.org This intermediate is characterized by a negatively charged oxygen atom derived from the substrate's carbonyl group. cardiff.ac.uk

Stabilization by the Oxyanion Hole : This unstable negative charge is stabilized by a specialized feature of the active site known as the "oxyanion hole". pressbooks.pubcardiff.ac.uk The oxyanion hole is composed of the backbone amide (-NH) groups of adjacent amino acid residues (such as Glycine 193 and Serine 195 in chymotrypsin) that donate hydrogen bonds to the negatively charged oxygen. pressbooks.pub This stabilization lowers the activation energy required to reach the transition state, thereby accelerating the reaction. nih.gov

Resolution of the Intermediate : The tetrahedral intermediate is transient and quickly collapses. The peptide bond between Norvaline and p-nitroaniline is cleaved. The p-nitroaniline moiety, acting as the leaving group, accepts a proton from the now-protonated Histidine residue. This releases the first product, p-nitroaniline (pNA), and results in the formation of an acyl-enzyme intermediate, where the remainder of the substrate (Suc-Ala-Ala-Pro-Nva) is covalently attached to the active site Serine. gonzaga.edulibretexts.org

The catalytic cycle is completed through deacylation. A water molecule enters the active site and is activated by the Histidine residue, which acts as a general base. gonzaga.edu The resulting hydroxide (B78521) ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate collapses, releasing the Suc-Ala-Ala-Pro-Nva peptide and regenerating the free, active enzyme, ready for another catalytic cycle. gonzaga.edu

Influences of Reaction Conditions on this compound Hydrolysis Rates (e.g., pH, ionic strength, solvent composition effects)

The rate of enzymatic hydrolysis of this compound is highly sensitive to the conditions of the assay, including pH, ionic strength, and the composition of the solvent. Optimizing these parameters is crucial for obtaining accurate and reproducible kinetic data.

Ionic Strength : The ionic strength of the buffer, adjusted with salts like NaCl, can significantly impact enzyme activity. Salts can affect the stability of the enzyme's conformation and influence the binding of the charged or polar substrate to the active site. researchgate.net Many protocols for elastase assays specify the inclusion of a relatively high concentration of salt, such as 0.5 M NaCl, to maintain a consistent ionic environment and enhance enzyme stability or activity. nih.govsigmaaldrich.com

Solvent Composition : Due to the limited aqueous solubility of many synthetic chromogenic substrates, including this compound, an organic co-solvent is often required in the assay buffer. sigmaaldrich.com Dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare concentrated stock solutions of the substrate, which are then diluted into the aqueous reaction buffer. sigmaaldrich.comatsjournals.org The final concentration of DMSO in the assay is typically kept low (e.g., 1-10%) to avoid denaturing the enzyme while ensuring the substrate remains dissolved. sigmaaldrich.comatsjournals.org

The following tables present kinetic data for related substrates under specific reaction conditions, illustrating the quantitative impact of the assay environment.

Table 1: Kinetic Parameters for Protease Hydrolysis of Various Succinyl-Peptide-pNA Substrates Data from a study on a novel subtilisin serine protease (ISP) illustrates typical kinetic values obtained with these types of substrates. cardiff.ac.uk

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |

| This compound | 0.344 | 0.3 | 800 |

| Suc-Ala-Ala-Pro-Leu-pNA | 1.315 | 0.7 | 500 |

| Suc-Ala-Ala-Pro-Met-pNA | 0.960 | 0.5 | 500 |

| Suc-Ala-Ala-Val-Ala-pNA | 0.596 | 0.2 | 400 |

| Suc-Ala-Ala-Pro-Phe-pNA | 6.475 | 12 | 1800 |

Table 2: Examples of Reaction Conditions for Serine Protease Assays Using Peptide-pNA Substrates This table summarizes typical buffer components and conditions reported in the literature for assays with human neutrophil elastase (HNE) and related enzymes.

| Enzyme | Substrate | Buffer System | pH | Additives | Source |

| Human Neutrophil Elastase (HNE) | MeOSuc-Ala-Ala-Pro-Val-pNA | 0.1 M HEPES | 7.25 | 0.5 M NaCl | nih.gov |

| Human Neutrophil Elastase (HNE) | MeO-Suc-Ala-Ala-Pro-pNA | Dulbecco's PBS | N/A | 10% DMSO | atsjournals.org |

| Leukocyte Elastase | Suc-Ala-Ala-Ala-pNA | 0.1 M HEPES | 7.5 | 0.5 M NaCl, 10% DMSO | sigmaaldrich.com |

| Human Neutrophil Elastase (HNE) | MeOSuc-AAPV-pNA | 100 mM HEPES | 8.0 | 500 mM NaCl | sonics.com |

Applications of Suc Ala Ala Pro Nva Pna in Advanced Biochemical and Enzymological Research

Development and Optimization of Spectrophotometric Assays for Protease Activity

The primary application of Suc-Ala-Ala-Pro-Nva-pNA is in the development of simple, rapid, and reproducible spectrophotometric assays for measuring protease activity. sigmaaldrich.com The cleavage of the substrate by a protease releases p-nitroaniline, and the rate of its formation, measured as an increase in absorbance at 405-410 nm, is directly proportional to the enzyme's activity. ontosight.aicaymanchem.com These assays are fundamental for enzyme characterization, allowing researchers to study enzyme kinetics and inhibition mechanisms in detail. chemimpex.com

Standardized protocols utilizing this compound and related peptides have been established for a variety of serine proteases. While specific conditions can be optimized for each enzyme, a general protocol involves incubating the purified enzyme with the substrate in a suitable buffer at a controlled temperature and pH, followed by monitoring the change in absorbance.

For instance, assays for human leukocyte elastase (HLE) are often conducted in a HEPES buffer (0.1 M) with a high salt concentration (0.5 M NaCl) at a pH of 7.4-7.5 and a temperature of 25°C. sigmaaldrich.comaai.org The reaction progress is then monitored at 410 nm. sigmaaldrich.comnih.gov Similarly, cathepsin G activity can be assayed in a comparable buffer system, often 0.1 M HEPES with 0.5 M NaCl at pH 7.4, or in Tris-HCl buffer. aai.orgresearchgate.netplos.org The substrate concentration is typically set around the Michaelis constant (K_m) value to ensure sensitivity. For example, in assays for cathepsin G or chymotrypsin (B1334515), substrate concentrations might range from 0.2 mM to 1 mM. aai.orgaai.org

The choice of buffer and the presence of solvents like dimethyl sulfoxide (B87167) (DMSO), used to dissolve the often hydrophobic substrate, can influence enzyme activity and must be standardized. sigmaaldrich.com Stock solutions of the substrate are typically prepared in DMSO and then diluted into the aqueous assay buffer.

Table 1: Example of Standard Assay Conditions for Serine Proteases Using p-Nitroanilide Substrates

| Enzyme | Substrate Example | Buffer System | pH | Wavelength (nm) | Reference |

|---|---|---|---|---|---|

| Human Leukocyte Elastase (HLE) | MeOSuc-Ala-Ala-Pro-Val-pNA | 0.1 M HEPES, 0.5 M NaCl, 10% DMSO | 7.4 | 410 | aai.org |

| Human Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 0.1 M HEPES, 0.5 M NaCl, 10% DMSO | 7.4 | 410 | aai.org |

| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.1 M Tris-HCl, 25 mM CaCl₂ | 8.3 | 410 | aai.org |

| Proteinase-3 | Boc-Ala-Ala-Nva-SBzl | 0.1 M MOPS, 0.5 M NaCl, 10% DMSO | 7.5 | 410 | aai.org |

The chromogenic nature of this compound makes it highly suitable for high-throughput screening (HTS) platforms. smolecule.com These assays can be miniaturized and automated for use in 96-well or 384-well microplates, allowing for the rapid profiling of enzyme activity against large libraries of compounds. nih.gov The simple "mix-and-read" format, where absorbance is measured directly in the plate using a microplate reader, is efficient and cost-effective. aai.orgnih.gov

For successful HTS implementation, assay conditions must be optimized to ensure a robust signal-to-noise ratio and minimal interference. This includes pre-dissolving the substrate in a solvent like DMSO to prevent aggregation in aqueous buffers and using appropriate microplates (e.g., black-walled plates to reduce light scatter). The use of activity-based probes can also help in identifying selective substrates like this compound for use in HTS assays performed in complex biological samples, such as cell lysates. nih.gov

Characterization of Protease Substrate Specificity Profiles

This compound is part of a broader family of synthetic peptides used to map the substrate specificity of proteases, particularly the preferences at the P1 subsite (the amino acid residue N-terminal to the cleavage site). researchgate.netnih.gov By systematically varying the P1 residue, researchers can build a detailed profile of an enzyme's selectivity.

The norvaline (Nva) residue at the P1 position of this compound makes it a useful tool for probing enzymes that prefer small to medium-sized hydrophobic residues. Human neutrophil elastase (HNE) and proteinase 3 (PR3), for example, are known to cleave substrates after small aliphatic residues such as valine, alanine (B10760859), and norvaline. oaepublish.compnas.org

A key study systematically mapped the S1 binding pocket of human cathepsin G using a series of substrates with the general formula Suc-Ala-Ala-Pro-Aaa-pNA, where 'Aaa' was a variable amino acid. researchgate.net The study found that cathepsin G has a dual specificity, efficiently cleaving after both large hydrophobic (Phe) and basic (Lys, Arg) residues. researchgate.net In this comparative analysis, norvaline was found to be a substrate for cathepsin G, but it was cleaved less efficiently than substrates with P1 residues like Lys, Phe, Arg, and Leu. researchgate.net

Another study analyzing a subtilisin serine protease provided detailed kinetic parameters for a range of Suc-Ala-Ala-Pro-X-pNA substrates, as shown in the table below. cardiff.ac.uk This data quantitatively demonstrates the enzyme's preference for different P1 residues, with norvaline showing moderate reactivity. cardiff.ac.uk

Table 2: Kinetic Parameters of a Subtilisin Protease with Various P1 Substrates

| P1 Residue (in Suc-Ala-Ala-Pro-X-pNA) | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹M⁻¹) |

|---|---|---|---|

| Phe | 6.475 | 12 | 1,800 |

| Nle (Norleucine) | 0.301 | 0.4 | 1,400 |

| Nva (Norvaline) | 0.344 | 0.3 | 800 |

| Leu | 1.315 | 0.7 | 500 |

| Met | 0.960 | 0.5 | 500 |

| Lys | 4.177 | 0.6 | 200 |

Using a panel of substrates including this compound alongside variants like Suc-Ala-Ala-Pro-Phe-pNA (for chymotrypsin-like enzymes) and Suc-Ala-Ala-Pro-Val-pNA (for elastase-like enzymes) allows for the differentiation of protease activities within a sample. echelon-inc.combiosynth.comfishersci.com

For example:

Chymotrypsin and Cathepsin G: These enzymes show a strong preference for large hydrophobic residues like Phenylalanine (Phe) at the P1 position. researchgate.netbiosynth.comfishersci.com They will readily hydrolyze Suc-Ala-Ala-Pro-Phe-pNA. sigmaaldrich.comnih.gov

Neutrophil Elastase: This enzyme prefers small aliphatic residues and efficiently cleaves substrates like MeOSuc-Ala-Ala-Pro-Val-pNA but does not hydrolyze the Phe-containing substrate. oaepublish.comsigmaaldrich.com It shows activity against the norvaline variant. oaepublish.com

Distinction: An enzyme that actively cleaves this compound or the valine variant but not the phenylalanine variant is likely an elastase-like protease. Conversely, high activity against the Phe variant but lower activity against the Nva or Val variants would suggest a chymotrypsin-like protease such as cathepsin G. researchgate.netbiosynth.com Some proteases, like one from the fungus Monacrosporium cystosporium, show high activity against the Phe substrate, moderate activity against a Leu substrate, and very low activity against other chymotrypsin substrates, highlighting the nuances that can be revealed by comparative analysis. jmb.or.kr

This comparative approach is crucial in functional proteomics and diagnostics to identify the specific protease activities present in complex biological fluids or cell extracts.

Application in Protease Inhibitor Discovery and Characterization

This compound and related chromogenic substrates are indispensable tools for the discovery and characterization of protease inhibitors. chemimpex.comsmolecule.com The methodology is based on measuring the residual activity of a target protease in the presence of a potential inhibitor.

The process typically involves pre-incubating the enzyme with the test compound (the potential inhibitor) for a set period to allow for binding. aai.org Subsequently, the substrate, this compound, is added to the mixture, and the rate of p-nitroaniline release is measured. nih.gov A reduction in the rate of hydrolysis compared to a control reaction without the inhibitor indicates that the compound has inhibitory activity. aai.org

This assay can be used to:

Screen large compound libraries to identify novel inhibitors.

Determine the potency of an inhibitor by calculating parameters like the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%). oaepublish.com

Investigate the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) by analyzing the enzyme kinetics at various substrate and inhibitor concentrations. nih.gov

The simplicity and reliability of assays using p-nitroanilide substrates make them a first-line choice in many drug discovery programs targeting proteases involved in human diseases.

Table of Mentioned Compounds

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| This compound | Succinyl-L-alanyl-L-alanyl-L-prolyl-L-norvaline-p-nitroanilide |

| Suc-Ala-Ala-Pro-Phe-pNA | Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-p-nitroanilide |

| MeOSuc-Ala-Ala-Pro-Val-pNA | Methoxysuccinyl-L-alanyl-L-alanyl-L-prolyl-L-valine-p-nitroanilide |

| Suc-Ala-Ala-Pro-Leu-pNA | Succinyl-L-alanyl-L-alanyl-L-prolyl-L-leucine-p-nitroanilide |

| Suc-Ala-Ala-Pro-Met-pNA | Succinyl-L-alanyl-L-alanyl-L-prolyl-L-methionine-p-nitroanilide |

| Suc-Ala-Ala-Pro-Lys-pNA | Succinyl-L-alanyl-L-alanyl-L-prolyl-L-lysine-p-nitroanilide |

| Suc-Ala-Ala-Pro-Arg-pNA | Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide |

| Suc-Ala-Ala-Pro-Nle-pNA | Succinyl-L-alanyl-L-alanyl-L-prolyl-L-norleucine-p-nitroanilide |

| Boc-Ala-Ala-Nva-SBzl | N-t-butyloxycarbonyl-L-alanyl-L-alanyl-L-norvaline-thiobenzyl ester |

Screening Methodologies for Identifying Potent and Selective Inhibitors

The chromogenic substrate this compound is instrumental in high-throughput screening (HTS) assays designed to identify new and effective protease inhibitors. smolecule.com These assays are fundamental in drug discovery and biochemical research. The principle is straightforward: in the presence of an active protease, the substrate is cleaved, leading to an increase in absorbance at 405 nm due to the release of p-nitroaniline. frontiersin.org When a potential inhibitor is introduced into the reaction, it will compete with the substrate for the enzyme's active site.

Effective inhibitors will reduce the rate of substrate cleavage, resulting in a lower or unchanged absorbance reading. This allows researchers to rapidly screen large libraries of chemical compounds for potential inhibitory activity. Those compounds that significantly reduce the rate of p-nitroaniline release are selected for further investigation as potential lead compounds for drug development. This methodology is particularly valuable for identifying inhibitors of serine proteases. oaepublish.com

Determination of Inhibitor Constants (Ki, IC50) using this compound as a Probe

Once potential inhibitors are identified, this compound is used in more detailed kinetic studies to quantify their potency and efficacy. Two key parameters are determined: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. ncifcrf.govyoutube.com To determine the IC50, a series of experiments are conducted with a fixed concentration of the enzyme and the substrate this compound, while varying the concentration of the inhibitor. The resulting data of enzyme activity versus inhibitor concentration is plotted to calculate the IC50 value. oaepublish.comncl.res.in

The Ki value, or inhibition constant, provides a more absolute measure of inhibitor potency. ncifcrf.gov It is an intrinsic property of the inhibitor and the enzyme, independent of the substrate concentration used in the assay. ncifcrf.gov The Ki value is often derived from the IC50 value using the Cheng-Prusoff equation, which also takes into account the Michaelis constant (Km) of the substrate. ncifcrf.govyoutube.com For competitive inhibitors, the relationship is defined by the equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration. youtube.com The determination of these constants is crucial for comparing the potencies of different inhibitors and for understanding their mechanism of action. ncifcrf.gov

Table 1: Examples of Inhibitor Constants Determined Using Suc-Ala-Ala-Pro-Nva Analogs

| Enzyme | Inhibitor | Substrate | IC50 | Ki |

|---|---|---|---|---|

| Human Neutrophil Elastase | Compound 8 (sulfonyloxyphthalimide derivative) | MeOSuc-Ala-Ala-Pro-Val-pNA | 0.0189 ± 0.0019 µM | 6.85 ± 0.39 nM |

| Human Neutrophil Elastase | MeO-Suc-Ala-Ala-Pro-Val-CMK | Not specified | Not specified | kobs/[I] = 922 M⁻¹s⁻¹ |

Exploration of Specific Enzyme Systems

This compound and its analogs are invaluable for investigating the activity of a variety of specific enzyme systems, particularly serine proteases found within and outside of cells.

Role in Studies of Intracellular and Extracellular Serine Proteases (e.g., Subtilisins (B1170691), Neutrophil Serine Proteases)

Subtilisins: This family of extracellular serine proteases, originally isolated from Bacillus subtilis, is widely studied for its catalytic mechanism and industrial applications. Substrates like Suc-Ala-Ala-Pro-Phe-pNA, a close analog of this compound, are routinely used to measure the activity of subtilisins and their engineered variants. sigmaaldrich.comfrontiersin.orgnih.gov For instance, research on a novel subtilisin from Bacillus velezensis LJ02 utilized Suc-Ala-Ala-Pro-Phe-pNA to measure its protease activity and to identify key residues essential for its function in activating plant immunity. frontiersin.org Similarly, studies on the thermostability and catalytic properties of proteolysin, a highly stable protease, have employed this substrate. rug.nl

Neutrophil Serine Proteases: Neutrophils, a type of white blood cell, contain granules filled with a variety of serine proteases, including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3). uni-muenchen.de These enzymes play a critical role in the immune response but can also contribute to tissue damage in inflammatory diseases. wustl.edunih.gov Chromogenic substrates are essential for studying the activity of these proteases. While MeOSuc-Ala-Ala-Pro-Val-pNA is a more common substrate for neutrophil elastase, and Suc-Ala-Ala-Pro-Phe-pNA for cathepsin G, substrates with norvaline at the P1 position, like Boc-Ala-Ala-Nva-SBzl (a thiobenzyl ester derivative), are specifically used to assay proteinase 3 activity. wustl.edunih.govaai.org These substrates allow researchers to investigate the individual roles of these proteases in processes like killing pathogens and to assess the efficacy of inhibitors developed to treat inflammatory conditions. aai.org For example, studies have used these substrates to demonstrate that dipeptidyl peptidase I is required for the activation of these neutrophil serine proteases. wustl.edunih.gov

Table 2: Substrate Specificity of Neutrophil Serine Proteases

| Protease | Common Substrate |

|---|---|

| Neutrophil Elastase (NE) | MeOSuc-Ala-Ala-Pro-Val-pNA |

| Cathepsin G (CG) | Suc-Ala-Ala-Pro-Phe-pNA |

Investigations into Peptidyl Prolyl cis-trans Isomerases (PPIases) Activity (using analogous substrates)

Peptidyl prolyl cis-trans isomerases (PPIases) are enzymes that catalyze the slow isomerization of the peptide bond preceding a proline residue, a rate-limiting step in the folding of many proteins. sigmaaldrich.com While this compound itself is not the primary substrate for PPIases, analogous substrates like Suc-Ala-Ala-Pro-Phe-pNA are crucial for a coupled assay to measure PPIase activity. sigmaaldrich.combachem.com

In this assay, the trans form of the Suc-Ala-Ala-Pro-Phe-pNA substrate is readily cleaved by a chymotrypsin-like protease, releasing p-nitroaniline. sigmaaldrich.com The cis form, however, is not a substrate for the protease. sigmaaldrich.com PPIases accelerate the conversion of the cis isomer to the trans isomer, which is then rapidly cleaved by the protease. sigmaaldrich.com The rate of p-nitroaniline release is therefore proportional to the PPIase activity. This method has been instrumental in characterizing the activity of PPIases like cyclophilin and FK-506 binding protein. sigmaaldrich.comnih.gov

Assessment of Protease Activity in Biological Samples for Research Purposes

The ability to quantify protease activity in complex biological samples is essential for understanding their physiological and pathological roles. This compound and its analogs are frequently used for this purpose in various research settings. pancreapedia.orgnih.gov

For example, these substrates are used to measure the activity of specific proteases in cell lysates, conditioned media from cell cultures, and tissue extracts. aai.orgpancreapedia.orgnih.gov This allows researchers to study changes in protease activity in response to different stimuli or in disease states. One application is in the study of pancreatic proteases, where substrates like N-Suc-Ala-Ala-Pro-Phe-pNA are used to measure chymotrypsin activity in conditioned media from cell lines. pancreapedia.org Another example is the measurement of neutrophil serine protease activity in neutrophil lysates to investigate their role in bacterial killing. aai.org Furthermore, these substrates have been employed to measure protease activity in more complex samples like stool for diagnostic research purposes. sigmaaldrich.com The specificity of the substrate allows for the targeted measurement of a particular protease's activity even in the presence of numerous other proteins and potential inhibitors. nih.gov

Structure Function Relationships and Molecular Recognition of Suc Ala Ala Pro Nva Pna

Conformational Dynamics of N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Norvalyl-p-Nitroanilide in Enzyme Active Sites

Upon binding to a protease active site, a flexible peptide substrate such as Suc-Ala-Ala-Pro-Nva-pNA undergoes conformational changes to adopt a structure that is complementary to the binding pocket. This "induced fit" is crucial for catalysis. The succinyl group at the N-terminus and the p-nitroanilide group at the C-terminus provide anchor points, while the peptide backbone and amino acid side chains orient themselves to maximize favorable interactions.

Rationalizing Specificity based on Amino Acid Sequence and P-Subsite Interactions

Protease specificity is largely determined by the complementarity between the amino acid residues of the substrate (designated P-sites) and the corresponding binding pockets of the enzyme (designated S-sites). purdue.eduresearchgate.net The substrate residues are labeled P1, P2, P3, etc., moving away from the scissile bond in the N-terminal direction, and P1', P2', etc., in the C-terminal direction. researchgate.net For this compound, the sequence corresponds to P4-P3-P2-P1, where P4 is Alanine (B10760859), P3 is Alanine, P2 is Proline, and P1 is Norvaline.

The interaction between the P1 residue and the S1 subsite of the protease is often the primary determinant of specificity. purdue.edu The S1 pocket's size, shape, and chemical nature (hydrophobic, charged, or polar) select for substrates with complementary P1 residues. However, interactions at other subsites (S4 to S2) also contribute significantly to binding affinity and catalysis, a phenomenon known as extended subsite specificity.

Norvaline (Nva) is a non-canonical amino acid, an isomer of valine with a straight-chain butyl side chain. Its role at the P1 position is critical for recognition by certain proteases. Studies mapping the S1 binding pocket of human cathepsin G using a series of tetrapeptide substrates (Suc-Ala-Ala-Pro-Aaa-pNA) have provided quantitative insights into the contribution of the P1 residue. researchgate.net

In these studies, the kinetic parameter kcat/Km, which represents the catalytic efficiency of the enzyme, is used to compare the preference for different amino acids at the P1 position. For human cathepsin G, norvaline at the P1 position showed moderate reactivity. The enzyme displayed a clear preference for basic (Lys, Arg) and large hydrophobic (Phe, Leu) residues, while the straight-chain hydrophobic side chain of norvaline was less favored than that of leucine (B10760876) but more favored than alanine. researchgate.net The beta-branched side chains of valine and isoleucine were found to be particularly deleterious for binding and catalysis. researchgate.net

The data below, derived from studies on human cathepsin G and another intracellular serine protease (ISP), illustrates the varying specificity for P1 residues.

| P1 Residue (in Suc-Ala-Ala-Pro-X-pNA) | Enzyme | kcat/Km (s⁻¹M⁻¹) | Relative Activity |

| Norvaline (Nva) | Human Cathepsin G | 131 | 1.00 |

| Phenylalanine (Phe) | Human Cathepsin G | 10,000 | 76.34 |

| Leucine (Leu) | Human Cathepsin G | 2,130 | 16.26 |

| Alanine (Ala) | Human Cathepsin G | 1.12 | 0.0085 |

| Norvaline (Nva) | ISP | 0.8 | 1.00 |

| Leucine (Leu) | ISP | 0.5 | 0.625 |

| Methionine (Met) | ISP | 0.5 | 0.625 |

Data compiled from published research findings. researchgate.netcardiff.ac.uk

This highlights that the linear, unbranched structure of the norvaline side chain allows it to fit into certain S1 pockets more effectively than branched-chain amino acids like valine, but less effectively than larger hydrophobic or charged residues in enzymes like cathepsin G.

While the P1-S1 interaction is paramount, the residues at the P2, P3, and P4 positions also play a crucial role in substrate recognition and binding affinity. These "secondary interactions" ensure the correct positioning of the scissile bond in the catalytic site. sinica.edu.tw

P2 Proline: The proline residue at the P2 position is a strong determinant of specificity for many serine proteases, such as thrombin. sinica.edu.tw Its rigid pyrrolidine (B122466) ring restricts the conformational freedom of the peptide backbone, often inducing a specific turn that is recognized by the enzyme's S2 subsite. This pre-organization can lower the entropic penalty of binding.

Computational Approaches for Modeling Enzyme-Substrate Complexes

Computational methods are invaluable for visualizing and analyzing the interactions between enzymes and substrates at an atomic level. Techniques like molecular docking and molecular dynamics simulations provide insights that complement experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (the substrate) when bound to a receptor (the enzyme). mdpi.commbl.or.kr For this compound, docking simulations would be performed by placing the flexible substrate into the rigid or semi-flexible active site of a target protease in silico. A scoring function is then used to estimate the binding affinity for numerous possible poses, identifying the most energetically favorable binding mode. researchgate.netnih.gov

This approach can reveal:

The specific orientation of the norvaline side chain within the S1 pocket.

The network of hydrogen bonds between the peptide backbone and the enzyme.

The hydrophobic contacts made by the alanine and proline residues in their respective subsites.

How the N-terminal succinyl group and C-terminal p-nitroanilide group are positioned.

Docking studies are crucial for generating initial structural hypotheses of the enzyme-substrate complex before undertaking more computationally intensive simulations. mbl.or.kr

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-substrate complex, modeling the movements of every atom over time based on a force field. acs.orgfrontiersin.org An MD simulation starting from a docked pose of the this compound-enzyme complex can be run for nanoseconds to microseconds to assess the stability and dynamics of the interaction. nih.govmdpi.com

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and substrate backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding mode is stable. researchgate.netresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual residues around their average position. This analysis can identify which parts of the substrate or enzyme active site are flexible or rigid during the simulation. researchgate.netfrontiersin.org

Hydrogen Bond Analysis: This analysis monitors the formation and breaking of hydrogen bonds between the enzyme and substrate throughout the simulation, highlighting key interactions that stabilize the complex. researchgate.net

Interaction Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the free energy of binding from the simulation trajectory, providing a quantitative measure of binding affinity that can be compared with experimental data. nih.gov

These simulations offer a powerful tool to understand the conformational landscape of the substrate in the active site and the energetic contributions of each residue to the binding event.

Advanced Methodologies and Future Perspectives in Suc Ala Ala Pro Nva Pna Research

Integration with Biophysical Techniques for Real-time Monitoring of Hydrolysis

The traditional method for monitoring the hydrolysis of Suc-Ala-Ala-Pro-Nva-pNA relies on spectrophotometric detection of the released p-nitroaniline (pNA) group, which absorbs light at 410 nm. clinicaltrialsarena.com While effective, this method often provides endpoint measurements. Integrating advanced biophysical techniques allows for real-time, continuous monitoring of the enzymatic reaction, providing deeper insights into enzyme kinetics.

Fluorescence-based techniques are a popular alternative for achieving high sensitivity and quantitative results in real-time. rsc.org One such method is Fluorescence Polarization (FP). In an FP-based assay, a fluorescent dye could be attached to a larger peptide substrate. The large, intact molecule tumbles slowly in solution, emitting highly polarized light. Upon cleavage by a protease, the smaller fluorescent fragment tumbles more rapidly, resulting in a decrease in polarization that can be monitored continuously. nih.gov

Another powerful technique is Förster Resonance Energy Transfer (FRET). In a FRET-based assay, a substrate is labeled with a corresponding FRET pair (a donor and an acceptor/quencher). biosyntan.de When the substrate is intact, the proximity of the pair allows for energy transfer, and fluorescence is quenched. Proteolytic cleavage separates the FRET pair, suppressing the FRET effect and leading to a measurable increase in donor fluorescence. biosyntan.de This allows for a positive readout with a high signal-to-noise ratio, ideal for real-time kinetic studies. biosyntan.de These methods move beyond simple absorbance readings to provide dynamic data on the hydrolysis of peptide substrates.

| Technique | Principle | Advantage for Real-time Monitoring |

| Spectrophotometry | Measures absorbance increase of released pNA at 410 nm. clinicaltrialsarena.com | Simple and established. |

| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled peptide upon cleavage. nih.gov | Homogeneous format, provides continuous data on substrate turnover. |

| Förster Resonance Energy Transfer (FRET) | Measures the change in fluorescence resulting from the separation of a donor-quencher pair upon substrate cleavage. biosyntan.de | High signal-to-noise ratio, allows for sensitive and continuous monitoring. |

Expanding the Scope of pNA Substrates for Novel Protease Targets

The specificity of a protease substrate like this compound is determined by its amino acid sequence (Ala-Ala-Pro-Nva). To target novel proteases, this sequence can be systematically altered. The development of combinatorial libraries of fluorogenic or chromogenic substrates has been a key strategy for profiling protease specificity and identifying new substrates for previously uncharacterized enzymes. nih.gov

By synthesizing a wide array of peptides with different amino acid combinations linked to a pNA reporter, researchers can screen them against a protease of interest to find the optimal cleavage sequence. This high-throughput substrate specificity profiling allows for the rapid identification of new, highly selective substrates. nih.gov

Furthermore, directed evolution has emerged as a powerful tool for engineering proteases with altered specificities. nih.gov This process involves creating large libraries of protease variants and screening them for activity against a desired new peptide sequence. This approach has been used to reprogram proteases to recognize a diverse array of peptide sequences, spanning various chemical properties like charge, size, and hydrophobicity. nih.gov The development of novel pNA substrates is therefore intrinsically linked to the discovery and engineering of proteases with new functions, enabling the creation of highly specific tools for studying their activity. nih.govbiorxiv.org

Development of Improved Assay Formats for Enhanced Sensitivity and Throughput

The demand for screening large compound libraries to discover new protease inhibitors has driven the development of improved assay formats with greater sensitivity and higher throughput. rsc.orgnih.gov Traditional assays performed in 96-well plates are often scaled down to 384-well or even 1536-well formats, reducing reagent consumption and allowing for massive parallel screening. researchgate.net

Homogeneous assays, where all reagents are mixed in a single well without separation steps, are preferred for high-throughput screening (HTS) due to their simplicity and speed. rsc.orgrsc.org Fluorescence-based techniques are particularly well-suited for HTS because of their high sensitivity. nih.gov

Several advanced assay platforms have been developed to meet these needs:

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology uses the interaction between donor and acceptor beads to generate a chemiluminescent signal. It can be adapted for protease assays by designing substrates that bring the beads into proximity, with cleavage resulting in a loss of signal. This format is highly sensitive and robust, with Z' factors (a measure of assay quality) often exceeding 0.8, indicating excellent suitability for HTS. researchgate.net

Microarray Technology: Heterogeneous assays can employ microarrays to detect multiple proteases simultaneously. rsc.org Substrates are immobilized on a surface, and cleavage is detected using various methods, enabling multiplexed analysis.

Liquid Crystal (LC)-Based Assays: These novel formats use the change in the orientation of liquid crystals, triggered by the enzymatic cleavage of substrates on a surface, to generate a detectable signal. rsc.org

These developments allow for the rapid and efficient screening of tens of thousands of compounds, accelerating the discovery of novel protease modulators. researchgate.net

| Assay Format | Typical Throughput | Key Features | Suitability for HTS |

| 96-well Plate Spectrophotometry | Low to Medium | Simple, relies on absorbance. | Moderate |

| 384-well Fluorescence Assay | High | Increased density, higher sensitivity than absorbance. nih.govresearchgate.net | High |

| AlphaScreen | High to Ultra-High | Homogeneous, no-wash format, highly sensitive luminescent readout. researchgate.net | Excellent |

| Microarray | High (Multiplexing) | Allows for simultaneous detection of multiple proteases. rsc.org | High |

Potential for Derivatization for Fluorescence-Based Assays (e.g., using AMC analogues)

While the pNA chromophore is effective, its sensitivity can be limited. Derivatizing the peptide sequence by replacing the pNA group with a fluorophore can significantly enhance assay sensitivity. nih.gov The most common fluorogenic group used for this purpose is 7-amino-4-methylcoumarin (B1665955) (AMC). clinicaltrialsarena.com

Upon proteolytic cleavage of a peptide-AMC substrate, the highly fluorescent AMC molecule is released. biosyntan.denih.gov In its bound, N-acylated state, the fluorescence of the coumarin (B35378) is significantly suppressed. clinicaltrialsarena.com This transition from a non-fluorescent substrate to a fluorescent product provides a large dynamic range and a high signal-to-noise ratio. biosyntan.de

The advantages of using AMC or its analogues over pNA include:

Higher Sensitivity: Fluorescence is an inherently more sensitive detection method than absorbance, allowing for the detection of lower enzyme concentrations or weaker activities. nih.gov Assays using rhodamine-based fluorophores can be up to 300-fold more sensitive than those using AMC. biosyntan.de

Wider pH Range: Some fluorescent probes are stable over a broad pH range, making them applicable to a wider variety of proteases that have different optimal pH conditions.

Improved Fluorophores: Analogues of AMC, such as 7-amino-4-carbamoylmethylcoumarin (ACC), have been developed. ACC exhibits a threefold higher fluorescence yield than AMC with comparable excitation and emission maxima, further improving sensitivity. clinicaltrialsarena.com

Alternative Fluorophores: For assays where background fluorescence from library compounds is an issue (especially in the UV range where AMC is excited), red-shifted fluorophores like rhodamine 110 (Ex/Em ~492/529 nm) offer a solution, reducing the rate of false positives. biosyntan.deresearchgate.net

This ability to swap reporter groups allows researchers to tailor an assay for specific needs, balancing factors like sensitivity, cost, and potential for interference.

| Reporter Group | Detection Method | Typical Wavelength | Relative Sensitivity | Key Advantage |

| p-nitroaniline (pNA) | Absorbance | 410 nm clinicaltrialsarena.com | Standard | Cost-effective, well-established. |

| 7-amino-4-methylcoumarin (AMC) | Fluorescence | Ex: ~365 nm / Em: ~440 nm clinicaltrialsarena.com | High | High sensitivity compared to pNA. nih.gov |

| 7-amino-4-carbamoylmethylcoumarin (ACC) | Fluorescence | Similar to AMC clinicaltrialsarena.com | Very High | ~3x higher fluorescence yield than AMC. clinicaltrialsarena.com |

| Rhodamine 110 (Rh110) | Fluorescence | Ex: ~492 nm / Em: ~529 nm biosyntan.de | Very High | Red-shifted wavelengths reduce interference from UV-absorbing compounds. biosyntan.de |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.